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Abstract

This document provides detailed application notes and protocols for conducting preclinical
xenograft model studies using MRTX0902, a potent and selective inhibitor of the Son of
Sevenless homolog 1 (SOS1). MRTX0902 disrupts the protein-protein interaction between
SOS1 and KRAS, preventing the formation of activated GTP-loaded KRAS and subsequent
activation of the downstream RAS-MAPK signaling pathway.[1][2][3] These protocols are
intended to guide researchers in designing and executing robust in vivo studies to evaluate the
antitumor efficacy of MRTX0902 as a monotherapy and in combination with other targeted
agents.

Introduction to MRTX0902

MRTX0902 is an orally bioavailable small molecule inhibitor that targets SOS1, a guanine
nucleotide exchange factor (GEF) crucial for the activation of KRAS.[1][3][4] By binding to
SOS1, MRTX0902 prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in
its inactive state.[1] This mechanism of action makes MRTX0902 a promising therapeutic agent
for cancers driven by mutations in the RAS-MAPK pathway, including those with KRAS, NF1,
PTPN11, and class Il BRAF mutations.[5][6] Preclinical studies have demonstrated that
MRTX0902 exhibits single-agent antitumor activity and can enhance the efficacy of other
targeted therapies, such as KRAS G12C, EGFR, and RAF/MEK inhibitors, by overcoming
feedback mechanisms.[2][5][7]
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Mechanism of Action: The RAS-MAPK Signaling
Pathway

The RAS-MAPK pathway is a critical signaling cascade that regulates cell proliferation,
differentiation, and survival. In many cancers, mutations in components of this pathway, such
as KRAS, lead to its constitutive activation and uncontrolled cell growth.[3][8] SOS1 plays a
pivotal role in this process by facilitating the activation of RAS. MRTX0902 intervenes at this

key step, as illustrated in the signaling pathway diagram below.
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Figure 1: MRTX0902 Mechanism of Action in the RAS-MAPK Pathway.
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Quantitative Data Summary

The following tables summarize the in vivo antitumor efficacy of MRTX0902 from preclinical
xenograft studies.

Table 1. MRTX0902 Monotherapy in Xenograft Models

Tumor
. Dosing . Growth
Cell Cancer Mutatio Dose Duratio L Referen
. Schedul Inhibitio
Line Type n (mglkg) n (days) ce
e n (TGI)
(%)
MIA Pancreati KRAS
25 BID, PO 25 41 [31[9]
PaCa-2 c G12C
MIA Pancreati KRAS
50 BID, PO 25 53 [3]19]
PaCa-2 c Gl2C
Endomet  SOS1 Not Not Not Significa
RL95-2 ) - - - [5]
rial N233| Specified  Specified Specified ntTGI
) NF1 Not Not Not Significa
MKN74 Gastric -~ - -~ [5]
X547 Specified  Specified Specified ntTGI

BID: Twice daily, PO: Oral gavage
Table 2: MRTX0902 in Combination Therapy in Xenograft Models

| Cell Line | Cancer Type | Mutation | Combination Agent | MRTX0902 Dose (mg/kg) |
Combination Agent Dose (mg/kg) | Dosing Schedule | Duration (days) | Outcome | Reference |
[---]---]---|---|---]---]---|---|---] | MIA PaCa-2 | Pancreatic | KRAS G12C | Adagrasib (MRTX849) |
25| 10 | MRTX0902: BID, PO; Adagrasib: QD, PO | 25 | -54% Regression [[3] | | MIA PaCa-2 |
Pancreatic | KRAS G12C | Adagrasib (MRTX849) | 50 | 10 | MRTX0902: BID, PO; Adagrasib:
QD, PO | 25| -92% Regression |[3] | | Multiple | NSCLC, CRC | KRAS G12C | Adagrasib | Not
Specified | Not Specified | Not Specified | Not Specified | Augmented antitumor activity in 8 of
12 models |[2][7] | | Multiple | Various | NF1, PTPN11, Class IIl BRAF | Avutometinib (RAF/MEK
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clamp) | 50 | 0.3 | MRTX0902: BID, PO; Avutometinib: BID Q2D, PO | ~30-68 | Greater
antitumor activity vs. monotherapy [[5] |

QD: Once daily, Q2D: Every 2 days, NSCLC: Non-small cell lung cancer, CRC: Colorectal
cancer

Experimental Protocols
Cell Lines and Culture

A variety of human cancer cell lines with mutations in the RAS-MAPK pathway are suitable for
establishing xenograft models to test MRTX0902. Recommended cell lines include those with
mutations in SOS1, NF1, PTPN11, and class Ill BRAF.[5] Examples include:

SOS1 mutant: RL95-2, OCI-AML5[5]

NF1 mutant; HCC1438, MKN74[5]

PTPN11 mutant: LN229[5]

Class 1l BRAF mutant: NCI-H508, NCI-H1666][5]

KRAS G12C mutant: MIA PaCa-2[2][3]

Cells should be cultured in the recommended medium supplemented with fetal bovine serum
and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Xenograft Tumor Model Establishment

The following workflow outlines the key steps for establishing and running a xenograft study
with MRTX0902.
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Figure 2: General Experimental Workflow for MRTX0902 Xenograft Studies.
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Protocol:

Animal Models: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically
6-8 weeks old.

Cell Implantation: Harvest cultured tumor cells during their exponential growth phase.
Resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture) at a concentration of 5-
10 x 1076 cells per 100-200 L. Inject the cell suspension subcutaneously into the flank of
each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the
tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x
Width?) / 2.

Randomization: Once tumors reach an average volume of 100-200 mm?, randomize the
mice into treatment and control groups (n=5-10 animals per group).[3][5]

Drug Formulation and Administration

MRTX0902 Formulation:

Prepare a suspension of MRTX0902 in a vehicle such as 0.5% methylcellulose (4000 cps) +
0.2% Tween 80 in water.[5]

Administration:

Route: Oral gavage (PO) is the standard route of administration for MRTX0902.[5][9]

Dose: Doses ranging from 25 to 50 mg/kg have been shown to be effective.[3][9]

Schedule: A twice-daily (BID) dosing schedule is recommended based on the
pharmacokinetic profile of the compound.[3][5]

Duration: Treatment duration typically ranges from 14 to 68 days, depending on the tumor
model and study endpoints.[5]

Efficacy Evaluation and Endpoint Analysis
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e Tumor Growth Inhibition (TGI): Continue to monitor tumor volumes and body weights
throughout the study. The primary efficacy endpoint is typically TGI, calculated at the end of
the study.

o Pharmacodynamic (PD) Analysis: To confirm target engagement, tumors can be harvested at
specific time points after the last dose for analysis of downstream signaling molecules. For
example, levels of phosphorylated ERK (pERK) can be measured by Western blot or
immunohistochemistry to assess the inhibition of the RAS-MAPK pathway.[5]

» Pharmacokinetic (PK) Analysis: Plasma samples can be collected to determine the
concentration of MRTX0902 over time, providing information on drug exposure.

 Statistical Analysis: At the conclusion of the study, perform statistical analysis (e.qg., t-test or
ANOVA) to determine the significance of the observed antitumor effects.

Conclusion

MRTX0902 is a promising SOS1 inhibitor with demonstrated preclinical activity in a range of
cancer models harboring mutations in the RAS-MAPK pathway. The protocols outlined in this
document provide a comprehensive guide for researchers to design and execute xenograft
studies to further investigate the therapeutic potential of MRTX0902. Careful selection of cell
lines, adherence to established xenograft procedures, and appropriate formulation and
administration of the compound are critical for obtaining reliable and reproducible results.
These studies will be instrumental in advancing our understanding of SOS1 inhibition as a
therapeutic strategy in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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